REACTION_SMILES
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[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:1][CH:2]1[N:3]=[C:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[c:11]2[cH:12][c:13]([Cl:14])[cH:15][cH:16][c:17]2[NH:18][C:19]1=[O:20].[S:21]([Cl:22])([Cl:23])=[O:24]>>[CH:2]1([Cl:23])[N:3]=[C:4]([c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[c:11]2[cH:12][c:13]([Cl:14])[cH:15][cH:16][c:17]2[NH:18][C:19]1=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |